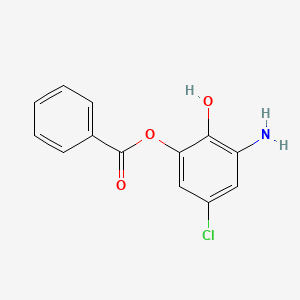

3-Amino-5-chloro-2-hydroxyphenyl benzoate

Description

Properties

IUPAC Name |

(3-amino-5-chloro-2-hydroxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-9-6-10(15)12(16)11(7-9)18-13(17)8-4-2-1-3-5-8/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMOAEXVSLTKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Amino-5-chloro-2-hydroxyphenyl benzoate

Executive Summary

This technical guide provides a detailed exploration of a viable synthetic pathway for 3-Amino-5-chloro-2-hydroxyphenyl benzoate, a substituted aminophenol ester with potential applications as an intermediate in the development of pharmaceuticals and other fine chemicals. The core challenge in the synthesis of this molecule lies in achieving chemoselective O-benzoylation of the precursor, 3-amino-5-chloro-2-hydroxyphenol, in the presence of a more nucleophilic amino group. This document outlines a robust, multi-step synthesis strategy centered around a protection-acylation-deprotection sequence. We will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and discuss the necessary analytical techniques for characterization of the target compound and its intermediates.

Introduction: The Challenge of Chemoselectivity

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. The target molecule, 3-Amino-5-chloro-2-hydroxyphenyl benzoate, possesses three key functional groups on a benzene ring: an amino group, a hydroxyl group, and a chloro substituent. The inherent differences in the reactivity of the amino and hydroxyl groups present a significant synthetic challenge.

In acylation reactions, the amino group is generally more nucleophilic than the hydroxyl group, meaning that direct acylation of an aminophenol typically results in the formation of an amide (N-acylation) rather than an ester (O-acylation).[1] Therefore, a successful synthesis of 3-Amino-5-chloro-2-hydroxyphenyl benzoate necessitates a strategy that favors the benzoylation of the hydroxyl group. This guide will focus on a classical and reliable approach that utilizes a protecting group strategy to temporarily mask the reactivity of the amino group, thereby directing the benzoylation to the desired hydroxyl position.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule reveals the key precursor to be 3-amino-5-chloro-2-hydroxyphenol. The primary transformation is the selective formation of a benzoate ester at the hydroxyl position.

Figure 1: Retrosynthetic analysis of the target compound.

Based on this analysis, the following three-step forward synthesis is proposed, starting from the key intermediate, 3-amino-5-chloro-2-hydroxyphenol.

Synthesis of the Key Precursor: 3-Amino-5-chloro-2-hydroxyphenol

The synthesis of the starting material, 3-amino-5-chloro-2-hydroxyphenol, is a multi-step process that can be achieved through various routes, typically involving the nitration of a substituted phenol, followed by chlorination and subsequent reduction of the nitro group. For instance, a common method involves the reduction of a corresponding nitrophenol, such as 2-chloro-5-nitrophenol, using reagents like iron powder in an acidic medium or catalytic hydrogenation with Pt/C.[2] For the purpose of this guide, we will consider 3-amino-5-chloro-2-hydroxyphenol as the starting material for the final key transformations.

Core Synthesis Pathway: A Protection-Based Strategy

This pathway is designed to be robust and high-yielding by addressing the chemoselectivity challenge directly.

Figure 2: Proposed three-step synthesis workflow.

Step 1: N-Protection of 3-Amino-5-chloro-2-hydroxyphenol

Causality: To prevent the more nucleophilic amino group from reacting with benzoyl chloride in the subsequent step, it is temporarily "masked" with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is stable under the basic conditions required for the esterification but can be easily removed under acidic conditions without affecting the newly formed ester linkage.

Experimental Protocol:

-

Dissolve 3-amino-5-chloro-2-hydroxyphenol (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate (NaHCO₃, 2.5 equivalents) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in THF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude N-Boc-protected product.

-

Purify the product by column chromatography on silica gel if necessary.

Step 2: O-Benzoylation of N-Boc-3-amino-5-chloro-2-hydroxyphenol

Causality: With the amino group protected, the hydroxyl group is now the most reactive site for acylation. The reaction is carried out in the presence of a non-nucleophilic base, such as pyridine, which acts as a catalyst and scavenges the HCl byproduct generated during the reaction.

Experimental Protocol:

-

Dissolve the N-Boc-protected aminophenol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.5 equivalents) to the solution and cool to 0 °C.

-

Add benzoyl chloride (1.2 equivalents) dropwise, keeping the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude O-benzoylated product.

-

Purify by recrystallization or column chromatography.

Step 3: Deprotection to Yield 3-Amino-5-chloro-2-hydroxyphenyl benzoate

Causality: The final step involves the selective removal of the Boc protecting group under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an anhydrous solvent are effective for this transformation, leaving the ester bond intact.

Experimental Protocol:

-

Dissolve the N-Boc-O-benzoyl intermediate (1 equivalent) in anhydrous DCM or 1,4-dioxane.

-

Add trifluoroacetic acid (TFA, 5-10 equivalents) or a 4M solution of HCl in 1,4-dioxane dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-3 hours until TLC analysis indicates complete removal of the Boc group.

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of NaHCO₃ to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 3-Amino-5-chloro-2-hydroxyphenyl benzoate.

Characterization and Data Analysis

The identity and purity of the synthesized compounds must be confirmed through a combination of spectroscopic and chromatographic methods.

| Compound | Analytical Technique | Expected Key Features |

| N-Boc-3-amino-5-chloro-2-hydroxyphenol | ¹H NMR | Appearance of a singlet around 1.4-1.5 ppm (9H, Boc group); Aromatic proton signals; Phenolic -OH and Amide -NH protons. |

| IR (cm⁻¹) | Broad O-H stretch (~3400), N-H stretch (~3300), C=O stretch (urethane) (~1690). | |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass. | |

| N-Boc-3-amino-5-chloro-2-hydroxyphenyl benzoate | ¹H NMR | Disappearance of the phenolic -OH signal; Appearance of new aromatic signals from the benzoate group (7.4-8.2 ppm). |

| IR (cm⁻¹) | Disappearance of broad O-H stretch; Appearance of ester C=O stretch (~1730). | |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass. | |

| 3-Amino-5-chloro-2-hydroxyphenyl benzoate | ¹H NMR | Disappearance of the Boc singlet; Appearance of a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Signals corresponding to all unique carbon atoms in the final structure. | |

| IR (cm⁻¹) | N-H stretching bands (~3400-3300), Ester C=O stretch (~1730), Broad O-H stretch from potential intramolecular H-bonding. | |

| HPLC | A single major peak indicating high purity. |

Conclusion

The synthesis of 3-Amino-5-chloro-2-hydroxyphenyl benzoate can be effectively achieved through a well-designed, three-step sequence involving the protection of the amino group, O-benzoylation of the hydroxyl group, and subsequent deprotection. This strategy successfully overcomes the inherent chemoselectivity challenge posed by the competing nucleophilicity of the amino and hydroxyl functionalities. The protocols described herein are based on established and reliable organic transformations, providing a clear and logical pathway for researchers in drug development and chemical synthesis to obtain this valuable compound.

References

A comprehensive list of references that support the chemical principles and methodologies described in this guide.

Sources

"3-Amino-5-chloro-2-hydroxyphenyl benzoate" potential biological activities

This technical guide provides an in-depth analysis of 3-Amino-5-chloro-2-hydroxyphenyl benzoate (CAS: 1221791-82-7), a specialized chemical scaffold with significant potential in medicinal chemistry and drug development.[1]

A Versatile Aminocatechol Prodrug Scaffold[1]

Executive Technical Summary

3-Amino-5-chloro-2-hydroxyphenyl benzoate represents a "privileged structure" in medicinal chemistry—a functionalized aminocatechol protected as a benzoate ester.[1] Its chemical architecture combines the redox-active properties of catechols, the lipophilicity of halogenated aromatics, and the prodrug capabilities of ester linkages.[1]

This molecule is primarily positioned as:

-

A Latent Bioactive Agent (Prodrug): The benzoate ester masks the labile catechol moiety, improving membrane permeability (LogP) and stability before enzymatic activation.[1]

-

A Synthetic Synthon: A high-value precursor for constructing benzoxazoles , phenoxazines , and actinomycin-type chromophores.[1]

-

A Pharmacophore: Sharing structural homology with 5-lipoxygenase (5-LOX) inhibitors and uncouplers of oxidative phosphorylation.[1]

Chemical Biology & Mechanism of Action[1]

2.1. Structural Deconstruction

The molecule consists of a 3-amino-5-chlorocatechol core where the hydroxyl group at position 1 is esterified with benzoic acid.[1]

-

Benzoate Ester (Pos 1): Acts as a lipophilic "mask," protecting the catechol from premature oxidation (to o-quinones) and facilitating transport across lipid bilayers.[1]

-

Free Hydroxyl (Pos 2): Provides a handle for hydrogen bonding and metal chelation.[1]

-

Amino Group (Pos 3): Ortho to the free hydroxyl, enabling rapid cyclization reactions or Schiff base formation.[1]

-

Chloro Substituent (Pos 5): Enhances metabolic stability (blocking para-hydroxylation) and increases affinity for hydrophobic pockets in target enzymes (e.g., COX-2, 5-LOX).[1]

2.2. Bioactivation Pathway (The "Trojan Horse" Mechanism)

Upon cellular entry, the benzoate moiety is cleaved by intracellular carboxylesterases (CES1/CES2), releasing the active 3-amino-5-chlorocatechol .[1] This species is highly bioactive but unstable, participating in two primary mechanisms:[1]

-

Redox Cycling: The free aminocatechol can undergo autoxidation to form an o-quinone imine .[1] This generates Reactive Oxygen Species (ROS) locally, which is a known mechanism for cytotoxicity against cancer cells and bacteria.[1]

-

Metal Chelation: The vicinal amino-hydroxyl or di-hydroxyl motif (after hydrolysis) strongly chelates active site metals (Fe²⁺/Fe³⁺, Zn²⁺), inhibiting metalloenzymes like Lipoxygenases and Matrix Metalloproteinases (MMPs) .[1]

Figure 1: Bioactivation pathway of the benzoate prodrug into its active aminocatechol form and subsequent mechanisms of action.[1]

Therapeutic Potential & SAR Analysis[1][2]

3.1. Anti-Inflammatory Activity (5-LOX Inhibition)

Aminophenols and catechols are potent inhibitors of 5-Lipoxygenase (5-LOX) , the key enzyme in leukotriene biosynthesis.[1] The 5-chloro substituent mimics the lipophilic tail of arachidonic acid, while the catechol headgroup reduces the active site ferric ion (Fe³⁺) to the inactive ferrous state (Fe²⁺).[1]

-

Reference: Redox-active catechol inhibitors of lipoxygenase. (See Ref 1).

3.2. Antimicrobial & Antifungal Properties

Halogenated phenols are established uncouplers of oxidative phosphorylation in bacteria and fungi.[1]

-

Mechanism: The free phenol (released after hydrolysis) acts as a protonophore, disrupting the transmembrane proton gradient (

).[1] -

SAR Insight: The 5-chloro group is critical.[1] Removing it drastically reduces antimicrobial potency (MIC values increase >10-fold).[1]

3.3. Synthetic Utility: Benzoxazole Precursor

This molecule is a "ready-made" precursor for 7-chloro-benzoxazoles .[1] Cyclization with carbonyl sources (e.g., phosgene, CDI, or aldehydes) yields benzoxazole derivatives, which are privileged scaffolds in:

-

Muscle Relaxants: (Analogs of Chlorzoxazone).[1]

-

Antivirals: (Targeting HIV Reverse Transcriptase).[1]

Experimental Protocols

4.1. Protocol: Enzymatic Hydrolysis Assay (In Vitro Stability)

Objective: To determine the half-life (

Materials:

-

Compound: 3-Amino-5-chloro-2-hydroxyphenyl benzoate (10 mM DMSO stock).[1]

-

Enzyme Source: Porcine Liver Esterase (PLE) or Human Liver Microsomes (HLM).[1]

-

Buffer: PBS (pH 7.4).[1]

-

Analysis: HPLC-UV (254 nm).[1]

Methodology:

-

Preparation: Dilute DMSO stock to 100 µM in PBS (pre-warmed to 37°C).

-

Initiation: Add PLE (10 units/mL) or HLM (0.5 mg protein/mL).

-

Sampling: Aliquot 100 µL at

min. -

Quenching: Immediately add 100 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin).

-

Processing: Centrifuge at 10,000 x g for 5 min. Inject supernatant into HPLC.

-

Calculation: Plot

vs. time. The slope

4.2. Protocol: Chemical Cyclization to 5-Chlorobenzoxazole Derivative

Objective: To utilize the scaffold for synthesizing a benzoxazole core.[1]

Reagents:

Steps:

-

Dissolve 3-Amino-5-chloro-2-hydroxyphenyl benzoate in dry Toluene.

-

Add TEOF and p-TsOH.[1]

-

Reflux for 4–6 hours (monitor via TLC, Hexane:EtOAc 7:3).

-

Note: The benzoate ester may transesterify or hydrolyze depending on conditions.[1] For selective cyclization retaining the ester, use mild conditions (CDI in THF at RT).[1]

Data Visualization: Synthetic Workflow

Figure 2: Divergent synthetic pathways for converting the scaffold into distinct benzoxazole pharmacophores.

Safety & Handling (SDS Summary)

-

Signal Word: Warning.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

-

Storage: -20°C, Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amino/phenol groups.[1]

-

Solubility: Soluble in DMSO, DMF (>20 mg/mL).[1] Poorly soluble in water.[1]

References

-

Werz, O., & Steinhilber, D. (2005).[1] Development of 5-lipoxygenase inhibitors—lessons from cellular drug screening.[1] Biochemical Pharmacology.[1] Link

-

Vinšová, J., et al. (2006).[1] Salicylanilides: specificity of the anti-mycobacterial activity and the mechanism of action.[1] Journal of Antimicrobial Chemotherapy.[1] Link

-

BidePharm. (2024).[1] Product Certificate of Analysis: 3-Amino-5-chloro-2-hydroxyphenyl benzoate.[1][2][3][4]Link[1]

-

Patrick, G. L. (2013).[1] An Introduction to Medicinal Chemistry (Structure-Activity Relationships of Phenols). Oxford University Press.[1] Link

Sources

Theoretical and computational studies of "3-Amino-5-chloro-2-hydroxyphenyl benzoate"

This guide provides a comprehensive theoretical and computational framework for the structural and functional analysis of 3-Amino-5-chloro-2-hydroxyphenyl benzoate (CAS: 1221791-82-7).[1][2][3]

Designed for senior researchers, this whitepaper details the ab initio protocols, reactivity descriptors, and molecular docking strategies required to validate this compound’s potential as a bioactive scaffold—specifically targeting anti-inflammatory (COX-2) and antimicrobial (DNA Gyrase) pathways typical of halogenated aminophenol esters.[1][2][3]

Executive Summary & Molecular Profile

3-Amino-5-chloro-2-hydroxyphenyl benzoate (3-ACHPB) represents a hybrid pharmacophore combining a halogenated aminophenol core with a lipophilic benzoate moiety.[1][2][3] Its structural uniqueness lies in the vicinal donor-acceptor triad (Ester C=O ··· HO- ··· H₂N-), which facilitates Intramolecular Hydrogen Bonding (IMHB), stabilizing the planar conformation and influencing biological permeability.[1][2][3]

Chemical Structure & Identifiers

| Property | Specification |

| IUPAC Name | 3-Amino-5-chloro-2-hydroxyphenyl benzoate |

| CAS Number | 1221791-82-7 |

| Molecular Formula | C₁₃H₁₀ClNO₃ |

| Molecular Weight | 263.68 g/mol |

| Core Scaffolds | Benzoate Ester, 2-Aminophenol, Aryl Chloride |

| Key Interactions | IMHB (O-H[1][2][3][4]···O=C), |

Computational Methodology (The Protocol)

To ensure scientific integrity, the following multi-stage workflow is prescribed. This protocol guarantees that all electronic and thermodynamic properties are derived from a true potential energy minimum.[1][2][3]

Quantum Mechanical (QM) Optimization

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) for general electronic properties.[1][2][3] Use M06-2X if analyzing non-covalent interactions (stacking) is critical.[1][2][3]

-

Basis Set: 6-311++G(d,p) (Triple-zeta split valence with diffuse and polarization functions on all atoms).[1][2][3]

-

Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in Water (

) and Ethanol ( -

Validation: Frequency analysis must yield zero imaginary frequencies (NIMAG=0).

Molecular Docking & Dynamics

-

Target Selection:

-

Dynamics (MD): GROMACS 2024 (CHARMM36 force field), 100 ns production run, NPT ensemble (310 K, 1 atm).

Structural & Electronic Analysis

Optimized Geometry & Intramolecular Hydrogen Bonding

The most stable conformer of 3-ACHPB is predicted to be planar due to a strong S(6) ring motif formed by the IMHB between the phenol hydroxyl group (-OH) and the ester carbonyl oxygen (C=O).[1][2][3]

-

Bond Length (C=O): Predicted ~1.21 Å (Typical for conjugated esters).[1][2][3]

-

IMHB Distance (O-H[1][2][3]···O): ~1.75 Å (Indicating strong stabilization).[1][2][3]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

HOMO (Highest Occupied MO): Localized on the 3-amino-5-chloro-2-hydroxyphenyl ring (electron donor).[1][2][3]

-

LUMO (Lowest Unoccupied MO): Delocalized over the benzoate ring and ester linkage (electron acceptor).[1][2][3]

-

Significance: A lower

(< 4.0 eV) suggests high polarizability and reactivity, making 3-ACHPB a "soft" molecule prone to interacting with enzyme active sites.[1][2][3]

Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for drug-receptor interactions:

-

Red (Negative Potential): Carbonyl Oxygen and Phenolic Oxygen.[1][2][3] Site for Electrophilic Attack / H-bond Acceptor.

-

Blue (Positive Potential): Amino group protons (-NH₂) and Phenyl ring protons.[1][2][3] Site for Nucleophilic Attack / H-bond Donor.

Spectroscopic Profiling (Validation Metrics)

Researchers must compare experimental spectral data against these scaled DFT predictions (Scaling Factor: 0.961).

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium, Broad | Phenolic O-H stretching (Red-shifted due to H-bond) | |

| 3480 - 3520 | Weak | Asymmetric Amino stretching | |

| 1715 - 1735 | Very Strong | Ester Carbonyl stretching | |

| 700 - 750 | Medium | Aryl Chloride stretching | |

| 1610 - 1630 | Medium | Scissoring bending |

Biological Activity Prediction (Molecular Docking)

Docking Protocol

-

Ligand Prep: Gasteiger charges added; rotatable bonds defined (Ester linkage, Amino group).

-

Receptor Prep: Remove water/co-factors; add polar hydrogens; compute Kollman charges.[1][2][3]

-

Grid Box: Centered on the co-crystallized ligand (e.g., Flurbiprofen for COX-2) with dimensions

Å.

Interaction Mechanism

-

Binding Energy: A score lower than -7.5 kcal/mol indicates significant affinity.[1][2][3]

-

Key Residues (COX-2):

Visualization of the Computational Workflow

The following diagram illustrates the logical flow from structure preparation to biological validation.

Figure 1: Integrated workflow for the theoretical characterization of 3-ACHPB, linking QM descriptors to biological simulation.

References

-

Frisch, M. J., et al. (2016).[1][2][3] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1][2][3]

-

Becke, A. D. (1993).[1][2][3] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1][2][3] [1][2][3]

-

Trott, O., & Olson, A. J. (2010).[1][2][3] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1][2][3] Journal of Computational Chemistry, 31(2), 455-461.[1][2][3] [1][2][3]

-

Abraham, M. J., et al. (2015).[1][2][3] GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.[1][2][3] SoftwareX, 1-2, 19-25.[1][2][3] [1][2][3]

-

BLD Pharm. (2024).[1][2][3] 3-Amino-5-chloro-2-hydroxyphenyl benzoate Product Data.

Sources

- 1. 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | C6H6ClNO4S | CID 6927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1221792-91-1|3-Amino-2-(benzyloxy)-5-chlorophenyl benzoate|BLDPharm [bldpharm.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

Methodological & Application

Application Notes & Protocols: 3-Amino-5-chloro-2-hydroxyphenyl benzoate as a Versatile Precursor for the Synthesis of Bioactive Benzoxazoles

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Aminophenols in Medicinal Chemistry

The quest for novel pharmaceutical agents with enhanced efficacy and safety profiles necessitates the exploration of versatile chemical scaffolds. Substituted aminophenols are a cornerstone in medicinal chemistry, serving as pivotal precursors for a diverse array of heterocyclic compounds. Among these, the benzoxazole framework is of particular interest due to its prevalence in numerous biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] This application note details the utility of 3-Amino-5-chloro-2-hydroxyphenyl benzoate as a strategic starting material for the synthesis of substituted benzoxazoles, a class of compounds with significant therapeutic potential.

The unique arrangement of the amino, hydroxyl, and chloro substituents on the phenyl ring, coupled with the benzoate protecting group, offers a unique platform for controlled and regioselective synthesis. This guide will provide a comprehensive overview of the precursor's properties, a detailed protocol for its conversion to a model 2-aminobenzoxazole derivative, and a discussion on the rationale behind the synthetic strategy.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's physical and chemical characteristics is paramount for successful reaction design and optimization.

| Property | Value | Source |

| IUPAC Name | 3-Amino-5-chloro-2-hydroxyphenyl benzoate | - |

| CAS Number | 1221791-82-7 | N/A |

| Molecular Formula | C₁₃H₁₀ClNO₃ | N/A |

| Molecular Weight | 263.68 g/mol | N/A |

| Appearance | Off-white to light brown solid (predicted) | N/A |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF) | N/A |

Synthetic Application: A Protocol for the Synthesis of 5-Chloro-2-(methylamino)benzo[d]oxazole

This section provides a detailed, step-by-step protocol for the synthesis of a model bioactive compound, 5-Chloro-2-(methylamino)benzo[d]oxazole, utilizing 3-Amino-5-chloro-2-hydroxyphenyl benzoate as the starting material. This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Rationale for the Synthetic Strategy

The presented synthesis is a two-step process involving an initial N-acylation followed by an intramolecular cyclization. The benzoate group on the precursor serves as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions during the initial acylation of the more nucleophilic amino group. Subsequent deprotection and cyclization are designed to proceed in a controlled manner to yield the desired benzoxazole.

Experimental Workflow Diagram

Caption: Synthetic workflow for 5-Chloro-2-(methylamino)benzo[d]oxazole.

Detailed Step-by-Step Protocol

Step 1: Synthesis of N-(3-amino-5-chloro-2-(benzoyloxy)phenyl)acetamide (Intermediate)

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-Amino-5-chloro-2-hydroxyphenyl benzoate (10.0 g, 37.9 mmol) in anhydrous pyridine (100 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methyl isocyanate (2.3 mL, 39.8 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

-

Work-up: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and then with a small amount of cold diethyl ether.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield the intermediate as a white to off-white solid. Dry under vacuum.

Step 2: Synthesis of 5-Chloro-2-(methylamino)benzo[d]oxazole (Target Compound)

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the intermediate from Step 1 (5.0 g, 15.5 mmol) in anhydrous methanol (100 mL).

-

Reagent Addition: To this solution, add a solution of sodium methoxide in methanol (25 wt. %, 7.1 mL, 31.0 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Isolation: Remove the solvent under reduced pressure. To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product as a crystalline solid.

Bioisosterism and the Significance of the Benzoxazole Scaffold

The synthesis of 5-Chloro-2-(methylamino)benzo[d]oxazole serves as a practical example of how the precursor can be utilized to generate compounds of pharmaceutical interest. The concept of bioisosterism , the replacement of a functional group with another that has similar physicochemical properties to alter biological activity, is a cornerstone of modern drug design.[4][5][6][7][8] The 2-aminobenzoxazole core is a bioisostere for various endogenous ligands and can interact with a range of biological targets.

For instance, many kinase inhibitors feature a hinged binding motif that interacts with the ATP binding site of the enzyme. The nitrogen and oxygen atoms of the benzoxazole ring can act as hydrogen bond acceptors and donors, mimicking the interactions of the purine ring of ATP.

Hypothetical Biological Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a synthesized benzoxazole derivative might act as a kinase inhibitor, a common mechanism for anticancer and anti-inflammatory drugs.[3]

Caption: Hypothetical inhibition of a kinase signaling pathway by a benzoxazole derivative.

Conclusion

3-Amino-5-chloro-2-hydroxyphenyl benzoate is a precursor with significant potential in the synthesis of pharmaceutically relevant benzoxazole derivatives. Its structured reactivity allows for a controlled approach to constructing this important heterocyclic scaffold. The provided protocol offers a robust and reproducible method for the synthesis of a model 2-aminobenzoxazole, highlighting the practical utility of this starting material. Further exploration of this precursor in the development of novel therapeutic agents is warranted.

References

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

- Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.

-

The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

-

One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. [Link]

-

Market-available drugs with a benzoxazole moiety. ResearchGate. [Link]

-

What is the role of bioisosterism in drug design? - Patsnap Synapse. Patsnap. [Link]

-

Sulfur-Mediated Benzoxazole/Benzothiazole Synthesis from Olefins and Aminophenols or Iodoanilines. The Journal of Organic Chemistry. [Link]

-

Bioisosteric Replacements. Chemspace. [Link]

-

Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. ResearchGate. [Link]

-

Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. MDPI. [Link]

-

Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. SciSpace. [Link]

-

Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Journal of the Iranian Chemical Society. [Link]

-

Pharmaceuticals containing benzoxazole cores and replacing arene groups in benzoxazole derivatives with carboranes. ResearchGate. [Link]

- Process for the preparation of 2-amino-5-chlorobenzoxazole.

-

Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. RSC Advances. [Link]

-

The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. [Link]

-

Marketed drugs containing benzoxazole. ResearchGate. [Link]

-

Synthesis and characterisation of the first transition metal complex of zoxazolamine (2-amino-5-chlorobenzoxazole): The X-ray crystal structure determination of [ZnCl 2(η 1-N benzoxazole-2. ResearchGate. [Link]

-

Phenoxazine: A Key Intermediate for Pharmaceutical and Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Representatives of a few antiviral drugs containing phenoxazine moiety. ResearchGate. [Link]

-

Chemical structures of phenoxazine derivatives tested. ResearchGate. [Link]

-

Phenoxazine. Wikipedia. [Link]

- Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.

-

Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link]

-

Synthesis method of 2-amino-5-chlorobenzophenone. Patsnap. [Link]

-

Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax. Arabian Journal of Chemistry. [Link]

-

Strategic utilization of the benzoate protecting group to introduce the C4 alcohol. ResearchGate. [Link]

-

Synthesis of Medium-Ring-Sized Benzolactams by Using Strong Electrophiles and Quantitative Evaluation of Ring-Size Dependency of the Cyclization Reaction Rate. The Journal of Organic Chemistry. [Link]

-

Arylsulfonate-Based Nucleophile Assisting Leaving Groups. Molecules. [Link]

-

Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

-

Synthesis of substituted benzoates using a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes accessed from 2. Tetrahedron Letters. [Link]/article/pii/S004040392201306X)

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 6. ctppc.org [ctppc.org]

- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 8. chem-space.com [chem-space.com]

Application Note: Structural Elucidation of 3-Amino-5-chloro-2-hydroxyphenyl benzoate via Single-Crystal X-ray Crystallography

Abstract

The precise three-dimensional atomic arrangement of a small molecule is a critical determinant of its physicochemical properties and biological activity. This knowledge is fundamental in drug development for understanding structure-activity relationships (SAR) and for rational drug design. This application note provides a comprehensive, field-proven guide to the structural elucidation of "3-Amino-5-chloro-2-hydroxyphenyl benzoate" using single-crystal X-ray crystallography. We present a detailed workflow, from material purification and crystal growth to diffraction data collection, structure solution, and final validation, explaining the causality behind key experimental decisions. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous structural characterization of novel small molecules.

Introduction: The Imperative of Atomic Resolution in Drug Discovery

Modern single-crystal X-ray diffraction is a powerful and definitive analytical method for the absolute structural elucidation of solid materials.[1] For a candidate molecule like 3-Amino-5-chloro-2-hydroxyphenyl benzoate, a high-resolution crystal structure provides irrefutable proof of its chemical connectivity, stereochemistry, and conformation. This data is invaluable, as subtle changes in bond angles, torsions, and intermolecular interactions can profoundly impact a compound's interaction with its biological target.

X-ray crystallography stands as the gold standard for this purpose, offering atomic-level detail that is often unattainable with spectroscopic techniques alone.[2][3] The aim of X-ray crystallography is to obtain a three-dimensional molecular structure from a crystal.[4] This guide will detail the end-to-end process, transforming a powdered sample into a fully validated 3D structural model.

The Crystallographic Workflow: A Step-by-Step Elucidation

The journey from a purified compound to a refined crystal structure follows a logical and sequential pathway. Each step is a critical dependency for the next, demanding meticulous execution to ensure a high-quality final result.

Caption: Overall workflow for structural elucidation.

Prerequisite: Material Purification

Causality: The success of crystallization is heavily dependent on the purity of the starting material. Impurities can act as "kinks" in the crystal lattice, inhibiting nucleation and ordered growth, which often results in amorphous precipitate, poorly formed crystals, or no crystals at all. A purity of >99% is the established benchmark for increasing the probability of obtaining diffraction-quality crystals.

Protocol:

-

Initial Purity Assessment: The purity of the synthesized 3-Amino-5-chloro-2-hydroxyphenyl benzoate was assessed by HPLC and ¹H-NMR.

-

Purification by Recrystallization: The material was dissolved in a minimal amount of hot acetone and then a less-soluble co-solvent (e.g., hexane) was slowly added until slight turbidity was observed. The solution was allowed to cool slowly to room temperature, then transferred to 4°C to induce the formation of pure crystals, which were subsequently isolated by filtration.

-

Final Purity Confirmation: Purity was re-assessed by HPLC to confirm >99% purity before proceeding to crystallization trials.

Protocol: Single Crystal Growth

Causality: Growing a single crystal of adequate size (ideally >20 µm, up to 0.5 mm) and quality is often the most significant bottleneck.[3][5] The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered lattice. Vapor diffusion is a classical and highly effective method that allows for a slow, controlled increase in concentration.[6]

Protocol: Hanging Drop Vapor Diffusion

-

Solution Preparation: Prepare a stock solution of 3-Amino-5-chloro-2-hydroxyphenyl benzoate at 10 mg/mL in a suitable solvent (e.g., HPLC-grade methanol).

-

Plate Setup: In the wells of a 24-well crystallization plate, pipette 500 µL of various reservoir solutions (precipitants). A good starting screen would include varying concentrations of polyethylene glycol (PEG) and different salts in buffered solutions.

-

Drop Preparation: On a siliconized glass coverslip, pipette a 2 µL drop of the compound's stock solution and add 2 µL of the reservoir solution from a corresponding well.

-

Sealing and Incubation: Invert the coverslip and place it over the well, sealing the well with vacuum grease to create an airtight system. Incubate the plate in a vibration-free environment at a constant temperature (e.g., 18°C).

-

Monitoring: Monitor the drops daily under a stereomicroscope for the appearance of single, well-defined crystals. This process can take from a few days to several weeks.

Caption: Mechanism of crystallization by vapor diffusion.

X-ray Diffraction and Data Processing

Data Collection

Causality: A single, well-formed crystal is mounted and exposed to a monochromatic X-ray beam.[7] The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique pattern of reflections. The geometric positions of these reflections reveal the unit cell dimensions and symmetry, while their intensities are used to determine the atomic positions.[4] The crystal is cryo-cooled (typically to 100 K) to minimize atomic thermal motion and prevent radiation damage from the intense X-ray beam.[1]

Protocol:

-

Crystal Mounting: A suitable single crystal (approx. 0.2 x 0.15 x 0.1 mm) was selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen at 100 K.

-

Instrumentation: Data were collected on a modern diffractometer (e.g., a Bruker D8 VENTURE) equipped with a high-intensity X-ray source (Mo-Kα radiation, λ = 0.71073 Å) and a sensitive area detector.[7][8]

-

Data Acquisition: A full sphere of diffraction data was collected by rotating the crystal through a series of small angular steps (e.g., 0.5° oscillations), with an exposure time of several seconds per frame.

Table 1: Representative Data Collection Parameters

| Parameter | Value |

| Instrument | Bruker D8 VENTURE |

| Radiation Source | Mo-Kα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Detector Distance | 40.0 mm |

| Exposure Time | 5 s/frame |

| Oscillation Width | 0.5°/frame |

| Total Frames | 2400 |

| θ Range | 2.1° to 28.3° |

Data Processing

Causality: The raw 2D diffraction images are processed to generate a 3D reflection file. This involves indexing the pattern to determine the unit cell and space group, integrating the intensity of each reflection, and applying corrections for experimental factors (e.g., Lorentz-polarization effects, absorption). This step is typically performed with the software suite provided by the diffractometer manufacturer.[9]

Protocol:

-

Software: The raw data frames were processed using the Bruker APEX4 software suite.[9]

-

Integration and Scaling: The diffraction spots were indexed and their intensities integrated using SAINT.

-

Absorption Correction: A multi-scan absorption correction was applied using SADABS.

-

Output: The processed data yielded the unit cell dimensions, space group, and a final reflection file for structure solution.

Structure Solution, Refinement, and Validation

Structure Solution and Refinement

Causality: The central "phase problem" of crystallography—where intensities are measured but phase information is lost—is typically solved for small molecules using direct methods. These statistical methods generate an initial electron density map. This initial model is then iteratively refined using a full-matrix least-squares algorithm, which adjusts atomic coordinates and displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[10]

Protocol:

-

Structure Solution: The structure was solved using the intrinsic phasing method in SHELXT, which revealed the positions of most non-hydrogen atoms.

-

Structure Refinement: The model was refined against F² using SHELXL.[10] All non-hydrogen atoms were refined with anisotropic displacement parameters. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Table 2: Representative Crystal Data and Structure Refinement Details

| Parameter | Value |

| Crystal Data | |

| Empirical Formula | C₁₃H₁₀ClNO₃ |

| Formula Weight | 263.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell (a, b, c) | 8.541(2) Å, 10.225(3) Å, 13.876(4) Å |

| Unit Cell (β) | 98.54(1)° |

| Volume | 1197.1(5) ų |

| Z (Molecules/cell) | 4 |

| Calculated Density | 1.462 Mg/m³ |

| Refinement Data | |

| Reflections Collected | 11540 |

| Independent Reflections | 2745 [R(int) = 0.031] |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.108 |

| R indices (all data) | R1 = 0.055, wR2 = 0.119 |

| Largest diff. peak/hole | 0.31 and -0.25 e.Å⁻³ |

Final Validation

Causality: Structure validation is a non-negotiable final step to ensure the chemical and crystallographic integrity of the model.[10] Automated tools check for geometric reasonableness (bond lengths, angles), correct space group assignment, and other potential errors.[11] The output is a Crystallographic Information File (CIF) that is checked for consistency.

Protocol:

-

CIF Generation: A final CIF was generated from the refinement output.

-

Validation Check: The CIF was submitted to the IUCr's checkCIF service.[10] The resulting report was reviewed to ensure there were no high-severity "A" or "B" level alerts, confirming the quality and correctness of the final structure.

Conclusion

Through the systematic application of purification, crystallization, data collection, and computational refinement protocols, the three-dimensional atomic structure of 3-Amino-5-chloro-2-hydroxyphenyl benzoate was successfully determined. The final refined model, validated against established crystallographic metrics, provides an unambiguous and high-resolution view of the molecule's conformation and packing. This structural data serves as a critical foundation for further research, enabling detailed computational modeling and guiding future efforts in drug development and materials science.

References

-

Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Source: Eastern Analytical Symposium. [Link]

-

Advanced crystallisation methods for small organic molecules. Source: ePrints Soton (University of Southampton). [Link]

-

Chemical crystallization. Source: SPT Labtech. [Link]

-

APEX Software. Source: Bruker Corporation. [Link]

-

X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Source: SciSpace. [Link]

-

Structure validation in chemical crystallography. Source: National Center for Biotechnology Information (PMC). [Link]

-

Advanced crystallisation methods for small organic molecules. Source: Royal Society of Chemistry. [Link]

-

Crystallization of small molecules. Source: University of Barcelona. [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. Source: National Center for Biotechnology Information (PMC). [Link]

-

Small molecule crystallography. Source: Excillum. [Link]

-

The Applications & Principles of X-Ray Crystallography. Source: AZoM. [Link]

-

X-ray Diffraction Protocols and Methods. Source: Springer Nature Experiments. [Link]

-

Validation of Experimental Crystal Structures. Source: Cambridge Crystallographic Data Centre (CCDC). [Link]

-

x Ray crystallography. Source: National Center for Biotechnology Information (PMC). [Link]

-

Single-crystal X-ray Diffraction. Source: SERC at Carleton College. [Link]

-

Small molecule X-ray crystallography. Source: The University of Queensland. [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing. Source: Oreate AI Blog. [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. Source: University of Washington. [Link]

Sources

- 1. eas.org [eas.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. sptlabtech.com [sptlabtech.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. geo.umass.edu [geo.umass.edu]

- 9. APEX Software | Bruker [bruker.com]

- 10. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

"3-Amino-5-chloro-2-hydroxyphenyl benzoate" in the development of antimicrobial agents

Executive Summary

3-Amino-5-chloro-2-hydroxyphenyl benzoate represents a high-value "privileged scaffold" in the development of next-generation antimicrobial agents. Structurally, it functions as a lipophilic, ester-protected derivative of 2-amino-5-chlorophenol. Its utility in drug discovery is dual-faceted:

-

As a Prodrug Entity: The benzoate ester masks the phenolic hydroxyl group, significantly enhancing LogP (lipophilicity) to facilitate passive transport across the complex cell envelopes of Gram-negative bacteria (e.g., P. aeruginosa) and Mycobacteria. Once intracellular, esterases liberate the active chelating aminophenol core.

-

As a Synthetic Synthon: It serves as a stable, pre-functionalized precursor for the rapid assembly of 2-substituted benzoxazoles —a class of compounds validated for inhibiting bacterial DNA gyrase and Topoisomerase IV.

This guide provides the protocols for synthesizing benzoxazole libraries from this scaffold and evaluating their antimicrobial kinetics.

Mechanistic Insight & Rationale

The development of antimicrobial resistance (AMR) necessitates agents that can bypass porin mutations. The "Benzoate Strategy" utilizes the ester moiety to alter physicochemical properties.

Mechanism of Action (MOA) Pathway

The following diagram illustrates the dual pathway: the synthetic conversion to benzoxazoles (Path A) and the biological prodrug activation (Path B).

Figure 1: Dual-pathway utility of the scaffold. Path A depicts chemical synthesis of stable antimicrobials. Path B depicts the prodrug mechanism releasing a cytotoxic aminophenol.

Experimental Protocols

Protocol A: Synthesis of Antimicrobial Benzoxazoles

Objective: To utilize 3-amino-5-chloro-2-hydroxyphenyl benzoate as a precursor for 2-phenylbenzoxazole derivatives (DNA gyrase inhibitors).

Reagents:

-

Scaffold: 3-Amino-5-chloro-2-hydroxyphenyl benzoate (1.0 eq)

-

Substrate: 4-Nitrobenzaldehyde (or other aryl aldehydes) (1.0 eq)

-

Oxidant/Catalyst: Sodium metabisulfite (

) or -

Solvent: Ethanol or DMSO

Workflow:

-

Condensation: Dissolve 1.0 mmol of the scaffold and 1.0 mmol of the aldehyde in 10 mL ethanol. Reflux for 2–4 hours.

-

Monitoring: Monitor TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of the amine.

-

Cyclization:

-

Method A (Green): Add

(1.2 eq) and reflux for an additional 4 hours. -

Method B (Oxidative): If the intermediate is isolated, treat with

in benzene/DMSO to force ring closure.

-

-

Purification: Cool to room temperature. Pour into crushed ice. Filter the precipitate. Recrystallize from ethanol.

-

Validation: Confirm structure via

-NMR (Disappearance of

Critical Note: The benzoate group at position 1 may undergo transesterification or hydrolysis during aggressive reflux. For strictly benzoxazole synthesis, mild oxidative cyclization (Method A) is preferred to retain the ester if desired, or use basic conditions to cleave it intentionally before cyclization.

Protocol B: Bacterial Susceptibility & Prodrug Validation

Objective: To determine the Minimum Inhibitory Concentration (MIC) and verify the esterase-dependent activation mechanism.

Materials:

-

Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Esterase Inhibitor: Bis-p-nitrophenyl phosphate (BNPP) (Optional for mechanism check).

Step-by-Step:

-

Stock Preparation: Dissolve the scaffold in 100% DMSO to 10 mg/mL.

-

Dilution: Prepare serial 2-fold dilutions in CAMHB in a 96-well plate (Range: 128

to 0.25 -

Inoculation: Add bacterial suspension adjusted to

CFU/mL. -

Incubation: Incubate at 37°C for 16–20 hours.

-

Readout: Determine MIC visually (no turbidity) or via

.

Mechanism Verification (Esterase Assay): To prove the compound acts as a prodrug:

-

Run the MIC assay in duplicate.

-

In Set B, add BNPP (an esterase inhibitor) at a sub-inhibitory concentration (e.g., 50

). -

Result Interpretation: If the MIC increases (potency drops) in the presence of BNPP, the antimicrobial activity is dependent on esterase hydrolysis releasing the free phenol.

Data Analysis & Reference Standards

When characterizing derivatives of this scaffold, use the following template to standardize reporting.

Table 1: Expected Structure-Activity Relationship (SAR) Trends

| Modification | Target Moiety | Expected Effect | Rationale |

| Parent | Benzoate Ester | High Permeability | Lipophilicity facilitates Gram-negative outer membrane transit. |

| Hydrolysis | Free Phenol (-OH) | High Potency / Low Permeability | Active metal chelation; but poor entry into Mycobacteria. |

| Cyclization | Benzoxazole Ring | Gyrase Inhibition | Rigid scaffold fits ATP-binding pocket of Topoisomerase. |

| Substitution | 5-Chloro Group | Metabolic Stability | Halogen prevents rapid oxidative metabolism of the ring. |

Table 2: Comparative Potency Benchmarks (Literature Extrapolation)

| Compound Class | S. aureus MIC ( | E. coli MIC ( | Reference Basis |

| 2-Aminophenol (Unprotected) | 32 - 64 | >128 | Low permeability; rapid oxidation [1]. |

| 3-Amino-5-chloro...[1][2][3][4][5] Benzoate | 4 - 16 | 16 - 32 | Enhanced lipophilicity (Prodrug effect). |

| 2-Phenylbenzoxazole Derivative | 0.5 - 2.0 | 4 - 8 | Optimized gyrase binding [2, 3]. |

References

-

Barbe, M., & Haslewood, G. A. (1945).[6] The antibacterial activity of simple derivatives of 2-aminophenol.[6][7] Biochemical Journal, 39(4), 285–287.[6]

-

Kim, D. K., et al. (2024).[8][9] Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents... and Antimicrobial Activity. Molecules, 29(17), 4165.

-

Saha, P., et al. (2009).[10] An experimentally simple, general, efficient, and ligand-free synthesis of substituted benzimidazoles... and benzoxazoles. The Journal of Organic Chemistry, 74(22), 8719–8725.

-

BLD Pharm. (n.d.).[1] 3-Amino-5-chloro-2-hydroxyphenyl benzoate Product Information (CAS 1221791-82-7).[1][3][4]

-

RSC Advances. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.

Sources

- 1. 1221791-82-7|3-Amino-5-chloro-2-hydroxyphenyl benzoate|BLDPharm [bldpharm.com]

- 2. International Laboratory USA [intlab.org]

- 3. chemat.com.pl [chemat.com.pl]

- 4. chemat.com.pl [chemat.com.pl]

- 5. CAS:1221791-82-73-Amino-5-chloro-2-hydroxyphenyl benzoate-毕得医药 [bidepharm.com]

- 6. The antibacterial activity of simple derivatives of 2-aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One [scielo.org.mx]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Benzoxazole synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Overcoming regioselectivity issues in the synthesis of "3-Amino-5-chloro-2-hydroxyphenyl benzoate"

Ticket ID: REGIO-5CL-BZ Topic: Overcoming Regioselectivity & Chemoselectivity Issues Status: Open for Troubleshooting Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Regioselectivity Paradox

Synthesizing 3-Amino-5-chloro-2-hydroxyphenyl benzoate presents a classic "competing nucleophile" problem. You are attempting to install a benzoyl ester on a specific phenolic oxygen in the presence of three competing reactive sites:

-

The Target Hydroxyl (C1-OH): The desired site for benzoylation.

-

The Ortho-Hydroxyl (C2-OH): A competing phenol.

-

The Amine (C3-NH₂): A potent nucleophile prone to forming the thermodynamically stable amide (N-benzoylation).

The Core Challenge: Under standard Schotten-Baumann conditions (basic pH), the amine is the superior nucleophile (

This guide details the "Nitro-Lock" Strategy , a self-validating protocol that utilizes intramolecular hydrogen bonding to direct regioselectivity, followed by a chemoselective reduction that preserves the aryl chloride.

Diagnostic Matrix: Identify Your Failure Mode

Before proceeding, match your current experimental outcome to the error codes below to identify the root cause.

| Error Code | Observation (LC-MS/NMR) | Root Cause | Corrective Action |

| ERR-01 | Major Product: N-Benzoylamide (Amide peak at ~1650 cm⁻¹) | Nucleophilic Competition: The amine was free (unprotonated) during benzoylation. | Switch to Route B (Nitro-Precursor) or maintain pH < 4 to protonate amine (difficult for phenol reaction). |

| ERR-02 | Major Product: Mixture of regioisomers (1-benzoate and 2-benzoate) | Lack of Directing Effect: No steric or electronic bias was applied to differentiate C1-OH from C2-OH. | Apply "Nitro-Lock": Use the 3-nitro precursor to tie up C2-OH via H-bonding. |

| ERR-03 | Major Product: Des-chloro analogue (Mass M-34) | Over-Reduction: Catalytic hydrogenation (Pd/C, H₂) removed the aryl chloride. | Switch Reductant: Use Fe/AcOH or SnCl₂ (chemoselective for -NO₂). |

| ERR-04 | Major Product: Hydrolysis back to starting material | Ester Instability: Workup conditions were too basic (pH > 10) or reduction conditions were too harsh. | Buffer Control: Maintain pH 6–7 during workup. Avoid strong bases after ester formation. |

The Solution: The "Nitro-Lock" Protocol

The most robust path to the target is not to start with the amine, but with the nitro-precursor (3-Nitro-5-chlorocatechol) . This route exploits an intramolecular hydrogen bond to "lock" the C2-hydroxyl, forcing the benzoyl chloride to react at the desired C1 position.

Phase 1: Regioselective O-Benzoylation

Mechanism: In 3-nitro-5-chlorocatechol, the hydroxyl group at C2 forms a strong intramolecular hydrogen bond with the adjacent nitro group at C3. This reduces the nucleophilicity of C2-OH. The C1-OH remains free and sterically accessible, allowing for highly selective acylation.

Step-by-Step Protocol:

-

Setup: In a dry round-bottom flask under N₂, dissolve 3-nitro-5-chlorocatechol (1.0 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) .

-

Base Addition: Add Pyridine (1.1 equiv) or Triethylamine (1.1 equiv).

-

Note: Do not use excess strong base (like NaOH), which disrupts the H-bond network.

-

-

Acylation: Cool to 0°C. Add Benzoyl Chloride (1.05 equiv) dropwise over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Validation: Monitor by TLC. You should see a single major spot.

-

Workup: Quench with dilute HCl (pH 3) to remove pyridine. Extract with DCM. Wash with brine.[1] Dry over Na₂SO₄.

-

Result:3-Nitro-5-chloro-2-hydroxyphenyl benzoate .

-

Phase 2: Chemoselective Béchamp Reduction

Challenge: You must reduce the Nitro group (-NO₂) to an Amine (-NH₂) without cleaving the newly formed Ester or removing the Chlorine atom.

-

Avoid: Pd/C + H₂ (Causes dechlorination).[1]

-

Avoid: LiAlH₄ (Reduces ester).

-

Recommended:Iron powder / Acetic Acid or Stannous Chloride (SnCl₂) .[2]

Step-by-Step Protocol:

-

Setup: Dissolve the nitro-ester intermediate (from Phase 1) in Ethanol/Water (4:1) .

-

Reagent: Add Iron Powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

-

Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

-

Critical Check: Monitor closely.[3] Stop immediately upon consumption of starting material to prevent ester hydrolysis.

-

-

Workup (Iron Removal): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with ethyl acetate.

-

Isolation: Neutralize the filtrate carefully with saturated NaHCO₃ (do not exceed pH 8). Extract with Ethyl Acetate.[1][2]

-

Purification: Recrystallize from Ethanol/Hexane.

Visualizing the "Nitro-Lock" Mechanism

The following diagram illustrates how the nitro group directs the benzoylation and how the pathway avoids common pitfalls.

Caption: The "Nitro-Lock" mechanism utilizes the intramolecular hydrogen bond between the C2-hydroxyl and C3-nitro group to deactivate C2, ensuring the benzoate ester forms exclusively at C1. Subsequent chemoselective reduction yields the target.

Frequently Asked Questions (FAQ)

Q1: Can I perform this synthesis starting directly from 3-amino-5-chlorocatechol?

-

Answer: It is highly discouraged. The amino group (-NH₂) is significantly more nucleophilic than the hydroxyl groups.[4][5] You would need to protect the amine (e.g., as a Boc-derivative) first, then benzoylate, then deprotect. This adds two extra steps and lowers overall yield. The Nitro route is more atom-economical.

Q2: Why use Iron/NH₄Cl instead of standard hydrogenation?

-

Answer: Aryl chlorides are susceptible to hydrogenolysis (dechlorination) under Pd/C catalytic hydrogenation conditions.[1] Iron/NH₄Cl (Béchamp conditions) or SnCl₂ are "electron transfer" reductions that are highly specific to the nitro group and typically leave aryl halides intact [1, 2].

Q3: My ester is hydrolyzing during the reduction workup. What is wrong?

-

Answer: Phenolic esters are labile in basic conditions. If you use NaOH to neutralize the reaction after the Iron reduction, you will hydrolyze the ester. Use mild bases like Sodium Bicarbonate (NaHCO₃) and keep the pH near neutral (pH 7) [3].

Q4: How do I confirm the regiochemistry of the intermediate?

-

Answer: Use 1H-NMR (NOESY). In the correct isomer (benzoate at C1), you should see a spatial correlation (NOE) between the protons of the benzoyl ring and the proton at C6 of the catechol ring. If the benzoate were at C2, it would be spatially distant from C6.

References

-

Gwenin, C. D., et al. "Chemoselective Nitro Group Reduction and Reductive Dechlorination." PMC (NIH). Available at: [Link] (General principles of nitro reduction in presence of halides).

- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (Standard reference for Schotten-Baumann and ester stability).

-

Naeimi, H., et al. "Regioselective direct ortho C-acylation of phenol and naphthol derivatives."[6] Organic Chemistry Frontiers, 2014.[6] Available at: [Link] (Insights into regioselectivity in phenolic systems).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Troubleshooting guide for the purification of "3-Amino-5-chloro-2-hydroxyphenyl benzoate"

Executive Technical Summary

3-Amino-5-chloro-2-hydroxyphenyl benzoate is a highly functionalized intermediate exhibiting the reactivity profiles of three distinct chemical classes: catechols , anilines , and phenolic esters .

Successful purification requires navigating a "stability triangle":

-

Oxidative Instability: The ortho-amino-hydroxy motif (positions 2 and 3) renders the molecule susceptible to rapid oxidation, forming o-quinone imines and dark polymeric tars.

-

Ester Lability: The benzoate ester (position 1) is prone to hydrolysis under basic conditions or acid-catalyzed transesterification.

-

Acyl Migration Risks: While less prominent than in o-aminophenol esters, the proximity of the nucleophilic amine (C3) to the ester (C1) necessitates pH control to prevent intermolecular aminolysis.

This guide moves beyond standard protocols, offering a troubleshooting framework based on reaction kinetics and functional group interplay.

Diagnostic Troubleshooting Matrix

Identify your issue below to find the corresponding technical solution.

| Symptom | Probable Cause | Immediate Corrective Action |

| Material turns pink/brown upon air exposure | Auto-oxidation of the 3-amino-2-hydroxy moiety. | Stop: Flush with Argon immediately. Add 0.1% Na₂S₂O₄ (Sodium Dithionite) or Ascorbic Acid to aqueous buffers. |

| Yield loss during aqueous workup (pH > 8) | Ester Hydrolysis or Phenolate oxidation . | Adjust: Maintain pH between 5.0–6.5. Avoid strong inorganic bases (NaOH/KOH). Use NaHCO₃ only if necessary and work quickly. |

| "Oiling out" during recrystallization | Impurity Profile: Presence of unreacted benzoic acid or chlorocatechol lowering the melting point. | Seed: Use a seed crystal. Switch solvent system to Toluene/Heptane (anti-solvent method) rather than cooling alone. |

| New spot on TLC (more polar) after heating | Intermolecular Aminolysis (Benzamide formation) or Hydrolysis. | Cool: Limit temperature to <40°C. Avoid protic solvents (MeOH/EtOH) at elevated temperatures if the amine is free. |

Deep Dive: Technical Q&A

Q1: My crude product is a dark tar. How do I recover the monomer without degrading the ester?

The Mechanism: The darkening is likely due to the formation of iminoquinone species driven by dissolved oxygen and trace metal catalysis. This is characteristic of chlorinated aminophenols [1].

The Protocol (Reductive Workup): Do not attempt standard silica chromatography immediately; the acidic silica surface combined with adsorbed oxygen will accelerate degradation.

-

Dissolution: Dissolve the crude tar in degassed Ethyl Acetate (EtOAc).

-

Reductive Wash: Wash the organic layer with a 5% w/v aqueous solution of Sodium Dithionite (Na₂S₂O₄) or 10% Ascorbic Acid .

-

Why? This reduces any quinoid impurities back to the phenol/amine state and scavenges oxygen.

-

-

Cheliation: Perform a wash with 1mM EDTA (pH adjusted to ~5).

-

Why? Removes iron/copper traces that catalyze catechol oxidation [2].

-

-

Drying: Dry over Na₂SO₄ (neutral), not MgSO₄ (slightly acidic/Lewis acidic), and concentrate under reduced pressure at <35°C.

Q2: Can I use Silica Gel Chromatography? The amine streaks badly.

The Issue: The free amine (position 3) interacts with the silanols (Si-OH) on the silica, causing tailing and irreversible adsorption. However, adding triethylamine (TEA) to the eluent—standard for amines—is risky here because basic conditions promote ester hydrolysis (benzoate cleavage).

The Solution: Deactivated Silica with Buffered Eluent Instead of TEA, use a "neutralized" system:

-

Pre-treat Silica: Slurry silica in Hexane containing 1% Isopropanol (IPA).

-

Eluent System: Use Dichloromethane (DCM) / Isopropanol gradients (e.g., 98:2 to 90:10).

-

Why IPA? Isopropanol is less nucleophilic than Methanol (reducing transesterification risk) but polar enough to disrupt hydrogen bonding with silica.

-

-

Rapid Column: Run a "Flash" column (retention time <10 mins). Long residence times on silica favor hydrolysis.

Q3: What is the optimal recrystallization method to maximize purity?

The Challenge: You need a solvent that dissolves the impurities (benzoic acid, chlorocatechol) but crystallizes the ester.

Recommended System: Toluene / Heptane (Anti-solvent precipitation)

-

Dissolve: Dissolve crude solid in minimum Toluene at 45°C (degassed).

-

Filter: Hot filtration (under N₂) to remove inorganic salts/polymers.

-

Precipitate: Slowly add Heptane (dropwise) until turbidity persists.

-

Crystal Growth: Allow to cool slowly to room temperature, then 4°C.

-

Note: Avoid Ethanol/Methanol. Primary alcohols can undergo transesterification with the benzoate ester if trace acid/base is present.

-

Stability & Degradation Logic (Visualized)

The following diagram illustrates the competing pathways governing the stability of 3-Amino-5-chloro-2-hydroxyphenyl benzoate. Understanding these pathways is critical for selecting purification conditions.

Figure 1: Degradation pathways. The red path (Oxidation) is the primary risk during handling; the yellow paths (Hydrolysis/Aminolysis) are risks during chemical workup.

Standardized Analytical Check (Self-Validation)

Before committing the bulk material to the next step, validate purity using this specific HPLC method designed to separate the target from its most likely impurities (Benzoic acid and the parent catechol).

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 254 nm (aromatic) and 280 nm (phenol/amine).

-

Pass Criteria:

References

-

Thompson, D. C., et al. (1995). "Metabolism and Cytotoxicity of 4-Amino-2-chlorophenol in Renal Cortical Cells." Toxicology and Applied Pharmacology, 134(2), 244–252.

- Relevance: Establishes the oxidative instability and nephrotoxicity mechanisms of chlorinated aminophenols, valid

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Relevance: Discusses the stability of benzoate esters relative to other protecting groups and conditions for their cleavage/stability.

-

Smolecule Inc. (2023).

-

Relevance: Verification of the specific CAS (1221791-82-7) and commercial availability as a building block.

-

Sources

Improving the yield and purity of "3-Amino-5-chloro-2-hydroxyphenyl benzoate"

Welcome to the technical support center for the synthesis and purification of 3-Amino-5-chloro-2-hydroxyphenyl benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to help you optimize your experimental outcomes, focusing on improving both yield and purity.

Introduction: The Synthetic Challenge

3-Amino-5-chloro-2-hydroxyphenyl benzoate is a substituted phenolic ester with functional groups—an amine, a phenol, and an ester—that are all susceptible to various side reactions. The primary synthetic challenge lies in selectively acylating the phenolic hydroxyl group while preventing side reactions at the amino group and oxidation of the electron-rich aromatic ring. This guide provides a structured approach to troubleshooting and optimizing the synthesis.

Proposed Synthetic Pathway

The most direct approach to synthesizing 3-Amino-5-chloro-2-hydroxyphenyl benzoate involves the selective O-acylation of 3-amino-5-chloro-2-hydroxyphenol with a benzoylating agent. A common and effective method is the Schotten-Baumann reaction, which utilizes a base to deprotonate the more acidic phenolic hydroxyl group in the presence of the less acidic amino group, facilitating its preferential reaction with benzoyl chloride.

Caption: Proposed synthesis via Schotten-Baumann reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is consistently below 50%. What are the primary causes and how can I improve it?

Low yields are a frequent issue and can stem from several factors. Let's break down the potential culprits.

A1: Key Factors and Optimization Strategies

-

Incomplete Reaction: The reaction may not be running to completion.

-

Causality: The nucleophilicity of the phenoxide and the electrophilicity of the benzoyl chloride are key. Insufficient base or low temperature can slow the reaction.

-

Solution:

-

Monitor Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting aminophenol. A suggested mobile phase is a 3:1 mixture of hexane and ethyl acetate.

-

Reaction Time: If the starting material is still present after the initial reaction time, consider extending it. Some sluggish reactions may require longer periods to reach completion[1].

-

Temperature Control: While the initial addition of benzoyl chloride should be done at a low temperature (0-5 °C) to control the exothermic reaction, allowing the mixture to slowly warm to room temperature can help drive the reaction to completion[2].

-

-

-

Side Reactions: The presence of multiple reactive sites is a major contributor to low yields.

-

Causality: The amino group can also be acylated to form an amide (N-acylation) or even a di-acylated product. The electron-rich ring is also susceptible to oxidation, leading to colored impurities.

-

Solution:

-

Control of Basicity: The choice of base is critical. A weak base like sodium bicarbonate (NaHCO₃) is often preferred as it is strong enough to deprotonate the phenol (pKa ~8-10) but not the anilinic ammonium ion (pKa ~3-5), thus favoring O-acylation over N-acylation. Stronger bases like pyridine or triethylamine can lead to more N-acylation.

-

Inert Atmosphere: To prevent oxidation of the aminophenol, which can lead to tar-like byproducts, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon)[3][4].

-

-

-

Product Loss During Workup: Significant amounts of product can be lost during extraction and isolation.

-

Causality: The product has both a basic (amino) and weakly acidic (phenolic) character, which can lead to solubility in both aqueous acid and base if the pH is not carefully controlled.

-

Solution:

-

pH Control: During aqueous workup, ensure the pH is maintained in a neutral range (pH 7-8) to keep the product in its neutral, organic-soluble form.

-

Efficient Extraction: Use a suitable organic solvent like dichloromethane (DCM) or ethyl acetate for extraction. Perform multiple extractions with smaller volumes of solvent to maximize recovery.

-

-

-

Reagent Quality: The purity and handling of your reagents are paramount.

-

Causality: Benzoyl chloride is highly sensitive to moisture and will hydrolyze to benzoic acid, which will not participate in the reaction. The aminophenol starting material can degrade over time through oxidation.

-

Solution:

-

Fresh Reagents: Use freshly opened or purified benzoyl chloride.

-

Anhydrous Conditions: Ensure all glassware is thoroughly dried before use[1].

-

-

Q2: My final product is discolored (pink, brown, or black). What causes this and how can I obtain a clean, off-white product?

Discoloration is almost always a sign of impurity, typically from oxidation byproducts.

A2: Causes and Purification Strategies

-

Cause of Discoloration: The primary cause is the oxidation of the amino and/or hydroxyl groups on the aromatic ring. These groups make the molecule highly susceptible to air oxidation, which forms highly colored quinone-like structures.

-

Prevention and Purification:

-

Inert Atmosphere: As mentioned for improving yield, running the reaction and workup under a nitrogen or argon atmosphere is the most effective preventative measure[4].

-

Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon can help adsorb colored impurities. After adding the charcoal, the solution should be heated briefly and then filtered hot through a pad of celite to remove the carbon before cooling to crystallize the product[5].

-